molecular formula C18H19F3N6O B2447674 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine CAS No. 2379970-56-4

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine

Cat. No.: B2447674
CAS No.: 2379970-56-4
M. Wt: 392.386
InChI Key: NBISKXKMLPSVDL-UHFFFAOYSA-N
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Description

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a triazolopyrimidine core. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core, resulting in the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethylpyridine group, where halogen atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-7-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-12-8-15(27-17(25-12)23-11-24-27)26-7-3-4-13(9-26)10-28-16-14(18(19,20)21)5-2-6-22-16/h2,5-6,8,11,13H,3-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBISKXKMLPSVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)COC4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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